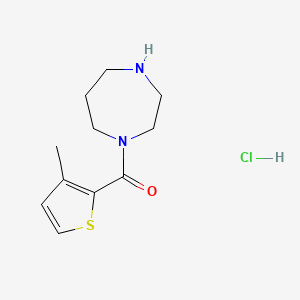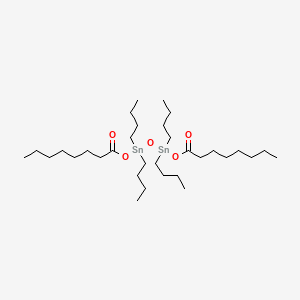
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester is a chemical compound with the molecular formula C32H66O5Sn2. It is known for its unique structure, which includes two tin atoms connected by an oxygen bridge, and is often used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester typically involves the reaction of octanoic acid with a tin-based reagent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert the ester into its corresponding alcohols and tin hydrides.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include tin oxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester involves its interaction with molecular targets such as enzymes and receptors. The tin atoms in the compound can form coordination complexes with various biomolecules, affecting their function and activity. The pathways involved include modulation of enzyme activity and alteration of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1,1’- (1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester: Similar in structure but with acetic acid instead of octanoic acid.
Benzoic acid, 1,1’-(1,1,3,3-tetrabutyl-1,3-distannoxanediyl) ester: Contains benzoic acid instead of octanoic acid.
Uniqueness
Octanoic acid, 1,1,3,3-tetrabutyl-1,3-distannoxanediyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
56533-00-7 |
|---|---|
Molecular Formula |
C32H66O5Sn2 |
Molecular Weight |
768.3 g/mol |
IUPAC Name |
[dibutyl-[dibutyl(octanoyloxy)stannyl]oxystannyl] octanoate |
InChI |
InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-2-3-4-5-6-7-8(9)10;4*1-3-4-2;;;/h2*2-7H2,1H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
JODHNYNOXHOLEN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCC(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
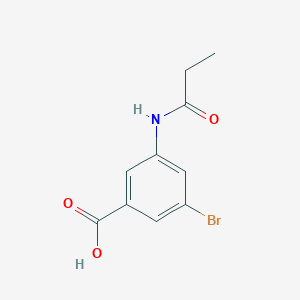
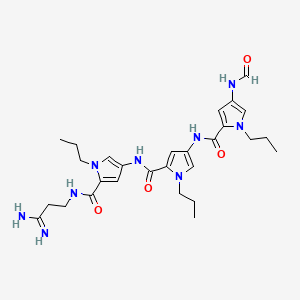
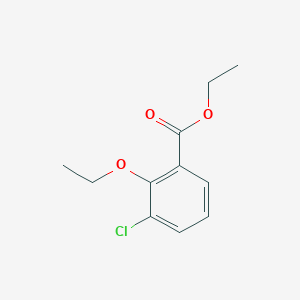
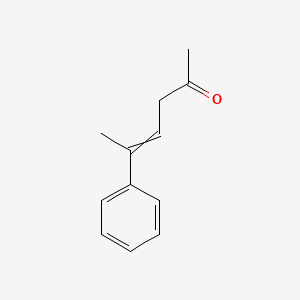
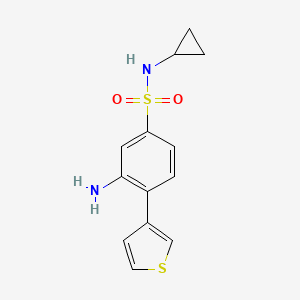
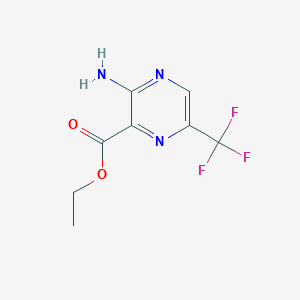
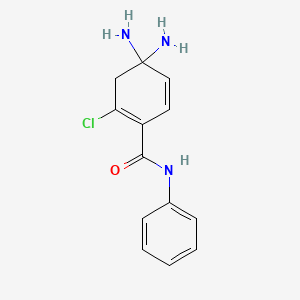
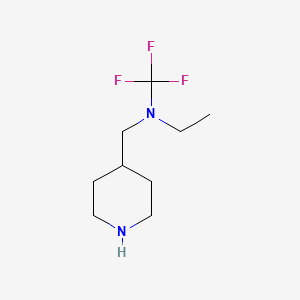

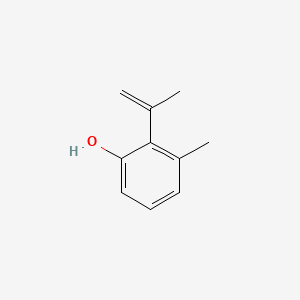
![(4-methoxyphenyl)methyl (1S,2S)-2-[(4S)-1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B13978508.png)
